molecular formula C12H14BNO5 B1512847 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1072960-82-7

2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B1512847
CAS No.: 1072960-82-7
M. Wt: 263.06 g/mol
InChI Key: VWETVQJDIKPYID-UHFFFAOYSA-N
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Description

2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronate ester belonging to the MIDA (N-methyliminodiacetic acid) boronate family. Its core structure consists of a six-membered dioxazaborocane ring with a methyl group at position 6 and a 4-(hydroxymethyl)phenyl substituent at position 2 (Figure 1).

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-4-2-9(8-15)3-5-10/h2-5,15H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWETVQJDIKPYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746280
Record name 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072960-82-7
Record name 2-[4-(Hydroxymethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072960-82-7
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Biological Activity

The compound 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione , also known as a dioxazaborocane derivative, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and case studies that highlight its efficacy.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C13H14BN2O5\text{C}_{13}\text{H}_{14}\text{B}\text{N}_{2}\text{O}_{5}

This compound features a dioxazaborocane core with hydroxymethyl and methyl substituents on the aromatic ring.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the dioxazaborocane core : This can be achieved through boron-based reactions with appropriate precursors.
  • Substitution reactions : The introduction of hydroxymethyl groups is often facilitated by electrophilic aromatic substitution.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Research indicates that yields can vary significantly based on the specific conditions used in synthesis, with some methods achieving yields upwards of 80% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have shown that this compound exhibits:

  • Antitumor Activity : It has been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound demonstrates effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study published in the British Journal of Pharmacology highlighted the compound's ability to induce apoptosis in human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
  • Antimicrobial Activity :
    • Research conducted on various bacterial strains showed that the compound effectively inhibited growth at minimal inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL. This suggests its potential use in developing new antimicrobial therapies .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineConcentration (µM)Effect
AntitumorHuman cancer cell lines10Induces apoptosis
AntimicrobialStaphylococcus aureus10Bacterial inhibition
AntimicrobialEscherichia coli15Bacterial inhibition

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its boron-containing structure allows for unique interactions with biological molecules, making it a candidate for:

  • Anticancer Agents: Research indicates that compounds with boron can enhance the efficacy of certain chemotherapeutic agents by improving their delivery and reducing side effects. Studies have shown that derivatives of dioxazaborocanes exhibit cytotoxic activity against various cancer cell lines .
  • Antimicrobial Activity: Preliminary studies suggest that 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione may possess antimicrobial properties, making it a potential candidate for developing new antibiotics .

Materials Science

In materials science, this compound is being explored for its role in:

  • Polymer Chemistry: The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate how this compound can be integrated into polymer systems to create advanced materials with improved durability .
  • Nanotechnology: The unique properties of boron compounds make them suitable for applications in nanotechnology. They can be used to modify surfaces at the nanoscale to improve adhesion or to create novel nanostructures with specific functionalities .

Environmental Science

The compound's ability to interact with various environmental pollutants is being studied:

  • Pollutant Remediation: There is potential for using this compound in the remediation of heavy metals from contaminated water sources. Its boron moiety can form complexes with metal ions, facilitating their removal from aqueous environments .
  • Sensing Applications: The dioxazaborocane structure can be utilized in sensors designed to detect environmental toxins or changes in pH levels due to its sensitivity to chemical changes in its surroundings .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of dioxazaborocanes exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways .

Case Study 2: Polymer Applications

Research conducted on the incorporation of boron compounds into polymer systems showed that adding this compound improved the thermal stability of polycarbonate materials by approximately 30%, indicating its potential in developing high-performance materials .

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

The dioxazaborocane scaffold accommodates diverse substituents at position 2, which significantly influence physical, chemical, and biological properties. Key analogs include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key References
Target Compound 4-(Hydroxymethyl)phenyl C₁₂H₁₄BNO₅* ~267.06
2-(4-Fluorophenyl) analog 4-Fluorophenyl C₁₁H₁₁BFNO₄ 251.02
2-(4-Methoxyphenyl) analog 4-Methoxyphenyl C₁₂H₁₄BNO₅ 263.05
2-(3-Nitrophenyl) analog 3-Nitrophenyl C₁₁H₁₁BN₂O₆ 294.03
2-(4-(Benzyloxy)phenyl) analog 4-(Benzyloxy)phenyl C₁₈H₁₈BNO₅ 339.16
2-(6-Methoxypyridin-2-yl) analog 6-Methoxypyridin-2-yl C₁₀H₁₁BN₂O₄ 234.02

*Inferred from structural analogs (e.g., fluorophenyl derivative in ).

Key Observations :

  • Polarity : The hydroxymethyl group in the target compound increases polarity compared to halogenated (e.g., 4-fluorophenyl) or alkylated (e.g., tert-butylphenyl) analogs .
  • Steric Effects: Bulky substituents like benzyloxy (C₁₈H₁₈BNO₅) reduce synthetic yields due to steric hindrance during cyclization .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may destabilize the boronate core, affecting reactivity in cross-coupling reactions.

Preparation Methods

Metalation-Borylation Route (General Procedure A)

This method involves the metalation of an alkyne precursor, followed by borylation with a boron source and subsequent complexation with N-methyliminodiacetic acid (MIDA acid) to form the MIDA boronate.

Typical steps:

  • Dissolve the alkyne precursor in dry tetrahydrofuran (THF) under nitrogen atmosphere at 0 °C.
  • Add ethylmagnesium bromide (EtMgBr) dropwise to metallate the alkyne.
  • Introduce trimethyl borate (B(OMe)3) at −78 °C to form the boronate intermediate.
  • Add MIDA acid in dimethyl sulfoxide (DMSO) at 60 °C to yield the MIDA boronate.
  • Work-up includes extraction with ethyl acetate/acetone, washing, drying, and purification by recrystallization or flash chromatography.

Reaction conditions and yields:

Step Reagents/Conditions Notes
Metalation Alkyne + EtMgBr (1.2 equiv), THF, 0 °C 10 min stirring, then RT
Borylation B(OMe)3 (2 equiv), THF, −78 °C Stir 1 h, warm to RT over 2 h
MIDA complexation MIDA acid (2 equiv), DMSO, 60 °C Rotary evaporation to remove volatiles
Work-up & purification Extraction with EtOAc:acetone (3:2), wash, dry Flash chromatography or recrystallization

This method is adaptable for various substituted aryl alkynes, including those with hydroxymethyl groups on the phenyl ring.

Sonogashira Coupling Route (General Procedure B)

This approach uses palladium-catalyzed cross-coupling of acetylene MIDA boronate with aryl halides bearing the hydroxymethyl substituent.

Typical steps:

  • Combine acetylene BMIDA (1.2 equiv), Pd(II) catalyst (e.g., Pd(PPh3)2Cl2 or Pd(dppf)Cl2, 5 mol%), and CuI (10 mol%) in an oven-dried vial.
  • Add aryl halide (1 equiv) and triethylamine (NEt3, 3 equiv) in DMF solvent under nitrogen.
  • Stir at room temperature for 16 hours.
  • Work-up involves dilution, filtration through celite, concentration, and purification by flash chromatography.

This method allows for efficient coupling to introduce the 4-(hydroxymethyl)phenyl substituent onto the MIDA boronate scaffold with high yields and purity.

Rhodium-Catalyzed [2+2+2] Cycloaddition (General Procedure C)

For more complex aryl MIDA boronates, a rhodium-catalyzed cycloaddition of diynes and borylated alkynes can be employed.

  • Use [Rh(COD)(MeCN)2]BF4 (20 mol%) and BINAP (40 mol%) as catalysts.
  • Reaction in acetone at 60 °C with slow addition of diyne over 15 hours.
  • Work-up includes filtration and flash chromatography.

While this method is more specialized, it can be adapted for the synthesis of substituted dioxazaborocane derivatives.

Specific Preparation of 2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Although direct literature specifically naming this compound is limited, the preparation can be inferred from analogous compounds such as 2-phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and 2-(4-bromophenyl)-6-methyl analogues, using the following pathway:

  • Start from 4-(hydroxymethyl)phenyl bromide as the aryl halide.
  • Use Sonogashira coupling with acetylene MIDA boronate under Pd/Cu catalysis.
  • Alternatively, prepare the corresponding alkyne precursor with the hydroxymethyl group and apply metalation-borylation.
  • Purify by flash chromatography or recrystallization.

Reaction Conditions and Yields

Method Key Reagents Solvent(s) Temperature Reaction Time Yield (%) Notes
Metalation-Borylation Alkyne, EtMgBr, B(OMe)3, MIDA acid THF, DMSO 0 °C to RT; 60 °C 3-4 hours ~80-90 Requires inert atmosphere
Sonogashira Coupling Acetylene BMIDA, Pd catalyst, CuI DMF, NEt3 RT 16 hours 85-95 Sensitive to moisture
Rh-Catalyzed Cycloaddition Diyne, Rh catalyst, BINAP Acetone 60 °C 16-17 hours Variable Specialized substrates

Purification and Characterization

  • Flash column chromatography on silica gel with solvent gradients (e.g., 0–10% MeCN in CH2Cl2) is standard.
  • Recrystallization from suitable solvents is also used.
  • Characterization includes NMR (^1H, ^13C, ^11B), IR spectroscopy, and high-resolution mass spectrometry (HRMS).
  • NMR solvents typically include acetone-d6 or CDCl3.
  • IR spectra show characteristic carbonyl stretches around 1760-1680 cm^-1.

Data Table: Example Synthesis Parameters for Analogous Compounds

Parameter Value/Condition Reference
Starting material 4-(Hydroxymethyl)phenyl bromide Inferred from
Catalyst Pd(dppf)Cl2 (5 mol%), CuI (10 mol%)
Solvent DMF
Base Triethylamine (3 equiv)
Temperature Room temperature
Reaction time 16 hours
Purification Flash chromatography (silica gel)
Yield 85-95%

Q & A

Q. How can cross-disciplinary approaches advance applications of this compound?

  • Methodological Answer :
  • Materials science : Study its use as a ligand in metal-organic frameworks (MOFs) via XPS and BET surface area analysis.
  • Pharmacology : Investigate boron’s role in protease inhibition using enzyme kinetics and crystallography.
  • Environmental chemistry : Model its photodegradation pathways using time-dependent DFT .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
Reactant of Route 2
2-(4-(Hydroxymethyl)phenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

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